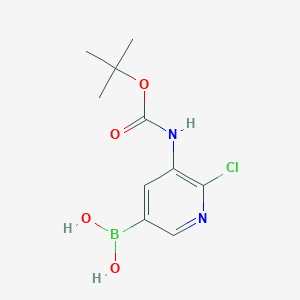
Bis(2-nitrophenyl)methane
Übersicht
Beschreibung
Bis(2-nitrophenyl)methane is a compound with the molecular formula C13H10N2O4 . The nitro groups in this compound are significantly twisted relative to the benzene rings .
Synthesis Analysis
The synthesis of Bis(2-nitrophenyl)methane involves a Suzuki reaction where 2-nitrophenyl boronic acid is reacted with 2-nitrobenzyl bromide . Following this, the nitro groups on the 2,2’-dinitrodiphenylmethane can be reduced using a catalytic hydrogenation reaction to produce the compound 2,2’-MDA .Molecular Structure Analysis
In Bis(2-nitrophenyl)methane, the benzene groups are nearly perpendicular to each other . The nitro groups are twisted significantly relative to the benzene rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Bis(2-nitrophenyl)methane include a Suzuki reaction and a catalytic hydrogenation reaction .Wissenschaftliche Forschungsanwendungen
Structural and Spectroscopic Studies
- X-ray and Spectroscopic Analysis: Bis(2-nitrophenyl)methane derivatives have been utilized in structural studies using X-ray diffraction, combined with NMR and spectrophotometric methods. These studies reveal insights into their molecular conformation and properties, such as acidic characteristics and sterical hindrances in certain derivatives (Binkowska et al., 2009).
Chemical Synthesis and Characterization
- Synthesis of Derivatives: Research has focused on synthesizing and characterizing bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes, including derivatives with a 4-nitrophenyl group. These compounds can exhibit distinct colored states under various conditions and are useful in the field of dyes and pigments (Sarma & Baruah, 2004).
Kinetic Studies
- Proton Abstraction Kinetics: Bis(2-nitrophenyl)methane derivatives have been used in kinetic studies to analyze proton abstraction processes. These studies help in understanding the reaction mechanisms and properties of such compounds in different solvents (Jarczewski & Binkowska, 2001).
Application in Catalysis
- Catalysis and Ligand Design: Certain bis(2-nitrophenyl)methane derivatives have been explored for their application in catalysis. They have been used as ligands in organometallic chemistry, contributing to the development of catalysts for various chemical reactions (Ragaini et al., 1995).
Corrosion Inhibition
- Corrosion Inhibition: Studies have shown that certain bis(2-nitrophenyl)methane derivatives act as effective corrosion inhibitors. This application is particularly significant in protecting metals like mild steel in corrosive environments (Verma, Singh, & Quraishi, 2016).
Magnetic Studies
- Magnetic Properties: Research on certain bis(2-nitrophenyl)methane derivatives has provided insights into their magnetic properties, such as antiferromagnetic interactions. These studies contribute to the understanding of molecular magnetic behavior (Kanetomo & Ishida, 2017).
Fluorescence and Colorimetry
- Fluorescence Sensing: Bis(2-nitrophenyl)methane derivatives have been studied for their potential in fluorescence sensing. They can selectively recognize certain ions, showing changes in fluorescence and color, which is useful in analytical chemistry (Wei, Shao, & Guo, 2015).
Wirkmechanismus
Safety and Hazards
When handling Bis(2-nitrophenyl)methane, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be worn . It’s also important to ensure adequate ventilation and remove all sources of ignition .
Zukünftige Richtungen
The synthesis of Bis(2-nitrophenyl)methane is part of an effort to access 2,2’-MDA for use as a standard to measure the by-products created in the manufacturing process to synthesize 4,4’-MDA . This suggests that future research may focus on improving the synthesis process and exploring the potential applications of this compound.
Eigenschaften
IUPAC Name |
1-nitro-2-[(2-nitrophenyl)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-14(17)12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15(18)19/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABSHCGXYOFMDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557565 | |
| Record name | 1,1'-Methylenebis(2-nitrobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-nitrophenyl)methane | |
CAS RN |
21540-57-8 | |
| Record name | 1,1'-Methylenebis(2-nitrobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![[3-(Benzyloxy)-2,4-difluoro-5-methylphenyl]boronic acid](/img/structure/B3060245.png)